2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine
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Overview
Description
2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels.
Pharmacokinetics
The absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the circulating compound is the parent drug . The compound is eliminated by both metabolism and renal clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine typically involves the reaction of 3,3-difluoropyrrolidine-1-carbonyl chloride with 5-methylpyrazine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine: Another fluorinated compound with similar structural features.
6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Shares the difluoropyrrolidine moiety.
Uniqueness
2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is unique due to its specific combination of fluorinated pyrrolidine and methylpyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGILPECQCSAGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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